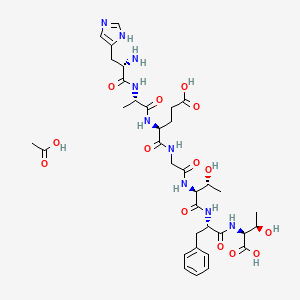

HAEGTFT acetate(926018-95-3 free base)

Description

BenchChem offers high-quality HAEGTFT acetate(926018-95-3 free base) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HAEGTFT acetate(926018-95-3 free base) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H51N9O14 |

|---|---|

Molecular Weight |

821.8 g/mol |

IUPAC Name |

acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C33H47N9O12.C2H4O2/c1-16(38-29(49)21(34)12-20-13-35-15-37-20)28(48)39-22(9-10-25(46)47)30(50)36-14-24(45)41-26(17(2)43)32(52)40-23(11-19-7-5-4-6-8-19)31(51)42-27(18(3)44)33(53)54;1-2(3)4/h4-8,13,15-18,21-23,26-27,43-44H,9-12,14,34H2,1-3H3,(H,35,37)(H,36,50)(H,38,49)(H,39,48)(H,40,52)(H,41,45)(H,42,51)(H,46,47)(H,53,54);1H3,(H,3,4)/t16-,17+,18+,21-,22-,23-,26-,27-;/m0./s1 |

InChI Key |

IOGUQTQPKUEFLH-FXWHAICVSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CN=CN2)N)O.CC(=O)O |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CN=CN2)N)O.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Function of HAEGTFT Acetate, a Putative GHRH Receptor Agonist

This guide provides a comprehensive technical overview of the putative biological functions of HAEGTFT acetate. The heptapeptide sequence HAEGTFT (His-Ala-Glu-Gly-Thr-Phe-Thr) is analogous to fragments of potent, synthetically developed agonists of the Growth Hormone-Releasing Hormone (GHRH) receptor.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its mechanism of action, methodologies for its characterization, and its potential physiological effects. The acetate salt form of the peptide is commonly utilized to enhance stability and solubility for research applications.

Introduction: The GHRH System and Synthetic Analogs

The physiological regulation of growth hormone (GH) is a cornerstone of endocrinology, with the hypothalamic peptide GHRH being a principal secretagogue.[2][3] GHRH, a 44-amino acid peptide, is synthesized in the hypothalamus and acts on the anterior pituitary gland to stimulate both the synthesis and release of GH.[2] The biological activity of GHRH resides primarily within its N-terminal 1-29 amino acid sequence.[1] This has led to the extensive development of synthetic GHRH analogs, which are often truncated and feature specific amino acid substitutions to improve metabolic stability and receptor binding affinity.[1]

HAEGTFT acetate represents a peptide sequence found within such synthetic GHRH analogs. Its biological function is therefore predicted to be that of a GHRH receptor (GHRH-R) agonist, initiating the physiological cascade that leads to GH secretion.[1][4]

Mechanism of Action: GHRH Receptor Signaling

The GHRH-R is a member of the Class B family of G-protein coupled receptors (GPCRs), characterized by a seven-transmembrane domain structure.[2][5] These receptors are predominantly expressed on somatotropic cells within the anterior pituitary gland.[2]

The binding of an agonist, such as HAEGTFT acetate, to the GHRH-R is hypothesized to initiate the following signaling cascade:

-

Receptor Activation and G-Protein Coupling: Upon agonist binding, the GHRH-R undergoes a conformational change, which facilitates its coupling to the stimulatory G-protein, Gs.[5]

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.[5]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[6]

-

Downstream Effects: Activated PKA phosphorylates various downstream targets, including transcription factors and ion channels, which ultimately culminates in the synthesis of new GH and the exocytosis of GH-containing secretory granules.[6]

Beyond this canonical pathway, GHRH-R signaling has also been implicated in activating the JAK2/STAT3 pathway in certain cell types, suggesting a broader range of cellular effects.[6]

Signaling Pathway Diagram

Caption: Workflow for characterizing HAEGTFT acetate.

In Vivo Assays

In vivo studies are crucial to confirm the biological activity of HAEGTFT acetate in a physiological context. [7][8] Experimental Protocol: In Vivo GH Release in Rats

-

Animal Model:

-

Use adult male rats (e.g., Sprague-Dawley or Wistar-Kyoto) fitted with indwelling jugular vein catheters for stress-free blood sampling. [7][9]2. Dosing and Blood Sampling:

-

Administer HAEGTFT acetate intravenously at various doses. [8][10][11] * Collect blood samples at baseline and at multiple time points post-administration (e.g., 5, 10, 15, 30, and 60 minutes). [7]3. GH Measurement:

-

Separate the plasma from the blood samples.

-

Measure the concentration of rat GH in the plasma using a specific radioimmunoassay (RIA) or ELISA kit. [7]4. Data Analysis:

-

Plot the plasma GH concentration over time for each dose.

-

Determine key pharmacokinetic and pharmacodynamic parameters, such as the peak GH concentration (Cmax) and the area under the curve (AUC).

-

Quantitative Data Summary

The following table provides hypothetical, yet representative, quantitative data that would be expected for a potent GHRH analog like HAEGTFT acetate.

| Parameter | Assay Type | Value | Unit | Significance |

| Ki | Receptor Binding | 1.5 | nM | High binding affinity to the GHRH receptor. [12] |

| EC50 | cAMP Accumulation | 0.8 | nM | High potency in stimulating intracellular signaling. |

| Peak GH Release | In Vivo (Rat) | >50 | ng/mL | Potent stimulation of GH secretion in vivo. [8] |

Physiological Effects and Therapeutic Potential

As a GHRH-R agonist, HAEGTFT acetate is expected to elicit a range of physiological effects, primarily mediated through the pulsatile release of GH. [8]GH, in turn, stimulates the liver and other tissues to produce Insulin-like Growth Factor 1 (IGF-1), which mediates many of the anabolic and growth-promoting effects of GH.

The therapeutic potential of stable, potent GHRH analogs is being explored in a variety of clinical contexts, including:

-

Growth Hormone Deficiency: As a diagnostic or therapeutic agent. [5]* Metabolic Disorders: GHRH agonists have been investigated for their effects on lipodystrophy and nonalcoholic fatty liver disease. [13]* Oncology and Regenerative Medicine: GHRH and its receptors are expressed in various tissues, and analogs are being studied for their roles in tissue repair and cancer therapy. [1][6]

Conclusion

HAEGTFT acetate, based on its peptide sequence found in known synthetic GHRH analogs, is a putative agonist of the GHRH receptor. Its biological function is centered on the stimulation of the Gs-adenylyl cyclase-cAMP signaling pathway in pituitary somatotrophs, leading to the synthesis and release of growth hormone. The comprehensive experimental framework outlined in this guide, from in vitro receptor binding and functional assays to in vivo validation, provides a robust methodology for the characterization of this and similar peptide-based drug candidates. The continued development of potent and stable GHRH analogs holds significant promise for various therapeutic applications.

References

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

-

Bio-protocol. Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Available from: [Link]

-

Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Available from: [Link]

-

National Center for Biotechnology Information. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC. Available from: [Link]

-

Europe PMC. A method for evaluation of activity of growth hormone-releasing hormone analogues. Available from: [Link]

-

Proceedings of the National Academy of Sciences. Signaling mechanisms of growth hormone-releasing hormone receptor in LPS-induced acute ocular inflammation. Available from: [Link]

-

Wikipedia. Growth-hormone-releasing hormone receptor. Available from: [Link]

-

PubMed. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling. Available from: [Link]

-

PubMed. Signaling mechanism of growth hormone-releasing hormone receptor. Available from: [Link]

-

American Journal of Physiology-Endocrinology and Metabolism. Induction of growth hormone (GH) mRNA by pulsatile GH-releasing hormone in rats is pattern specific. Available from: [Link]

-

National Center for Biotechnology Information. The development of growth hormone-releasing hormone analogs: Therapeutic advances in cancer, regenerative medicine, and metabolic disorders - PMC. Available from: [Link]

-

STAR Protocols. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Available from: [Link]

-

PubMed. In vitro and in vivo growth hormone responsiveness to growth hormone-releasing factor in male and female Zucker rats. Available from: [Link]

-

ResearchGate. Advances in the Detection of Growth Hormone Releasing Hormone Synthetic Analogs | Request PDF. Available from: [Link]

- Google Patents. WO2009009727A2 - Ghrh analogs and therapeutic uses thereof.

-

Synapse. What GHRH agonists are in clinical trials currently? Available from: [Link]

-

National Center for Biotechnology Information. Recent insights into Histone Acetyltransferase-1: biological function and involvement in pathogenesis - PMC. Available from: [Link]

-

ResearchGate. (PDF) Chronic in vivo Ipamorelin treatment stimulates body weight gain and growth hormone (GH) release in vitro in young female rats. Available from: [Link]

-

Oxford Academic. Growth Hormone (GH) Secretion in the Pituitary-Grafted Male Rat: In Vivo Effects of GH-Releasing Hormone and Isoproterenol and in Vitro Release by Individual Somatotropes. Available from: [Link]

-

PubMed. In vivo biological potency of rat and human growth hormone-releasing factor and fragments. Available from: [Link]

-

ResearchGate. (PDF) ARTICLE Acetate functions as an epigenetic metabolite to promote lipid synthesis under hypoxia. Available from: [Link]

-

PubMed. Acetate functions as an epigenetic metabolite to promote lipid synthesis under hypoxia. Available from: [Link]

-

National Center for Biotechnology Information. High Acetate Concentration Protects Intestinal Barrier and Exerts Anti-Inflammatory Effects in Organoid-Derived Epithelial Monolayer Cultures from Patients with Ulcerative Colitis - PMC. Available from: [Link]

-

National Center for Biotechnology Information. The Short-Chain Fatty Acid Acetate in Body Weight Control and Insulin Sensitivity - PMC. Available from: [Link]

-

PubMed. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Available from: [Link]

-

PubMed. Recombinant Active Peptides and their Therapeutic Functions. Available from: [Link]

-

National Center for Biotechnology Information. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC. Available from: [Link]

Sources

- 1. The development of growth hormone-releasing hormone analogs: Therapeutic advances in cancer, regenerative medicine, and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2009009727A2 - Ghrh analogs and therapeutic uses thereof - Google Patents [patents.google.com]

- 5. Growth-hormone-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. A method for evaluation of activity of growth hormone-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. academic.oup.com [academic.oup.com]

- 10. In vitro and in vivo growth hormone responsiveness to growth hormone-releasing factor in male and female Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo biological potency of rat and human growth hormone-releasing factor and fragments of human growth hormone-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

- 13. What GHRH agonists are in clinical trials currently? [synapse.patsnap.com]

Physicochemical Properties and Analytical Workflows of HAEGTFT Acetate: A Technical Guide

Executive Summary

HAEGTFT acetate is a synthetic peptide corresponding to the N-terminal 1-7 residues of glucagon-like peptide-1 (GLP-1)[1]. In the field of metabolic disease research and incretin-based drug development, this specific heptapeptide sequence (His-Ala-Glu-Gly-Thr-Phe-Thr) is of paramount importance. It contains the primary structural determinants required for GLP-1 receptor (GLP-1R) binding and serves as the exact recognition and cleavage site for the regulatory enzyme dipeptidyl peptidase-4 (DPP-4)[2],[3]. This whitepaper provides an authoritative analysis of the physicochemical properties of HAEGTFT acetate, detailing its mechanistic role, handling protocols, and analytical workflows for degradation assays.

Molecular Identity & Physicochemical Profiling

Understanding the physicochemical baseline of HAEGTFT acetate is critical for designing robust in vitro assays. Peptides synthesized via solid-phase peptide synthesis (SPPS) are frequently isolated as trifluoroacetate (TFA) salts. However, the acetate salt form of HAEGTFT is highly preferred for cellular and in vivo studies[].

Causality Insight: Residual TFA from synthesis can induce non-specific cytotoxicity and artificially lower the pH of unbuffered culture media. Utilizing the acetate salt mitigates these off-target effects, ensuring that observed GLP-1R activation or enzymatic kinetics are solely attributable to the peptide's structural interactions rather than solvent toxicity[2].

Table 1: Physicochemical Properties of HAEGTFT Acetate

| Property | Specification |

| Product Name | HAEGTFT acetate[] |

| Sequence | His-Ala-Glu-Gly-Thr-Phe-Thr (N-terminal GLP-1 fragment)[2] |

| Molecular Formula | C35H51N9O14 (Acetate) / C33H47N9O12 (Free Base)[],[2] |

| Molecular Weight | 821.84 g/mol (Acetate) / 761.8 g/mol (Free Base)[],[2] |

| CAS Number | 926018-95-3 (Free Base)[],[5] |

| Solubility | DMSO (1-10 mg/mL), PBS pH 7.2 (≥10 mg/mL)[2] |

| Storage Conditions | -20°C (1 month) or -80°C (6 months), desiccated[1] |

Mechanistic Role in GLP-1R Activation & Enzymatic Degradation

The HAEGTFT sequence is not merely a structural fragment; it is the functional epicenter of GLP-1. The N-terminal histidine (His1) and alanine (Ala2) residues are strictly required for the activation of the G protein-coupled GLP-1 receptor, triggering intracellular cAMP production[6],[7].

Concurrently, this exact region dictates the peptide's biological half-life. The serine protease DPP-4 specifically recognizes peptides with a proline or alanine in the penultimate N-terminal position[3],[8]. Consequently, DPP-4 rapidly cleaves the scissile bond between Ala2 and Glu3 of the HAEGTFT sequence, releasing the inactive His-Ala dipeptide and the truncated EGTFT fragment[9],[7].

Caption: Diagram illustrating HAEGTFT binding to GLP-1R and its proteolytic degradation by DPP-4.

Experimental Methodology: Reconstitution & DPP-4 Cleavage Assay

To study the degradation dynamics of HAEGTFT acetate, researchers must employ a highly controlled, self-validating assay system. The following protocol outlines the optimal methodology for assessing DPP-4 mediated cleavage.

Step-by-Step Protocol

Step 1: Equilibration and Reconstitution

-

Action: Remove the lyophilized HAEGTFT acetate vial from -80°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes[1].

-

Action: Reconstitute the peptide in sterile PBS (pH 7.2) to a stock concentration of 10 mg/mL[2].

-

Causality Insight: Equilibrating the vial prevents ambient moisture condensation on the hygroscopic peptide powder. Moisture introduction would otherwise initiate premature hydrolysis and degrade the stock concentration accuracy over time.

Step 2: Enzymatic Incubation

-

Action: Dilute the peptide stock to a 100 μM working solution in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

-

Action: Add recombinant human DPP-4 enzyme (final concentration: 10 nM) and incubate at 37°C[3].

Step 3: Time-Course Sampling and Quenching

-

Action: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), extract a 50 μL aliquot from the reaction mixture.

-

Action: Immediately transfer the aliquot into a microcentrifuge tube containing 50 μL of 0.2% TFA in acetonitrile.

-

Causality Insight (Self-Validating Step): DPP-4 is highly active at physiological pH (7.4). The addition of TFA rapidly drops the pH below 3.0, instantly denaturing the enzyme. This guarantees that the cleavage state perfectly reflects the exact moment of sampling, preventing post-extraction degradation artifacts and validating the kinetic timeline.

Analytical Workflow for Peptide Characterization

Following the quenching step, the degradation fragments must be quantified to determine the kinetic rate of cleavage. Reversed-Phase High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (RP-HPLC-ESI-MS) is the gold standard for this analysis.

Caption: Step-by-step analytical workflow for assessing HAEGTFT degradation via HPLC-MS.

Data Interpretation:

During HPLC, the highly polar His-Ala dipeptide will elute earliest, followed by the EGTFT fragment, and finally the intact HAEGTFT peptide. MS analysis will confirm the identities of these peaks by their respective mass-to-charge (m/z) ratios, allowing researchers to calculate the half-life (

Conclusion

HAEGTFT acetate is a critical biochemical tool for interrogating the incretin system. By understanding its physicochemical properties—such as its optimal solubility in PBS, the necessity of the acetate salt form, and its targeted cleavage by DPP-4—researchers can design highly robust, reproducible assays. Adhering to strict reconstitution and quenching protocols ensures high-fidelity data, driving forward the development of next-generation, degradation-resistant GLP-1 therapeutics.

References

-

National Institutes of Health (PMC). "Dipeptidyl peptidase 4 inhibitors: Applications in innate immunity?" Retrieved from[Link]

-

Semantic Scholar. "Glucagon Receptor." Retrieved from[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Dipeptidyl peptidase 4 inhibitors: Applications in innate immunity? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biossusa.com [biossusa.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. US10947290B2 - Method of stabilizing a bioactive peptide against protease hydrolysis - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: Structural Characterization and Analytical Profiling of HAEGTFT Acetate

Part 1: Executive Summary & Core Directive

The Directive: This guide serves as a definitive protocol for the structural and analytical characterization of HAEGTFT Acetate (His-Ala-Glu-Gly-Thr-Phe-Thr).[] This heptapeptide corresponds to the N-terminal residues 7–13 of the pre-proglucagon sequence (functionally residues 1–7 of active GLP-1).

Scientific Context: The HAEGTFT sequence is the "activation switch" of the GLP-1 molecule. While the C-terminal regions of GLP-1 facilitate binding to the receptor's extracellular domain (ECD), this N-terminal fragment penetrates the transmembrane domain (TMD) of the GLP-1 receptor to trigger cAMP signaling. Consequently, the structural integrity of this fragment—specifically the histidine imidazole orientation and the alanine backbone—is non-negotiable for biological efficacy.

Scope: This whitepaper moves beyond basic Certificates of Analysis (CoA). It details the causality behind analytical choices, providing a self-validating workflow for researchers to confirm identity, purity, counter-ion stoichiometry, and conformational stability.

Part 2: Chemical Identity & Physiochemical Properties[1][2]

Before initiating structural analysis, the fundamental physiochemical baseline must be established.

| Property | Specification | Technical Insight |

| Sequence | His-Ala-Glu-Gly-Thr-Phe-Thr | N-Terminal Histidine is prone to racemization; Alanine (Pos 2) is the DPP-4 cleavage site.[] |

| Formula | C | The "x" denotes acetate stoichiometry, typically 1.5–2.5 moles per mole of peptide. |

| Molecular Weight | 821.84 g/mol (Free Base) | Monoisotopic mass must be confirmed via HRMS to exclude deamidation variants.[] |

| Isoelectric Point (pI) | ~5.8 | Solubility is lowest near pH 5-6.[] Dissolution requires pH <4 or >7.[] |

| Counter-ion | Acetate | Preferred over TFA for cellular assays to prevent cytotoxicity, but complicates retention time stability in HPLC. |

Part 3: Structural Dynamics & Conformation[1]

The Conformational Paradox

In aqueous solution, HAEGTFT exists primarily as a random coil . However, its biological function requires a transition to a specific conformation (likely a kinked helix) upon receptor docking.

-

Critical Quality Attribute (CQA): The peptide must not be aggregated. Short peptides with Phenylalanine (Phe6) and Threonine (Thr5/7) can form amyloid-like fibrils under high concentration or improper pH.[]

-

Validation Method: Circular Dichroism (CD) Spectroscopy.[]

CD Spectroscopy Protocol

Objective: Confirm random coil signature in water and helical induction in membrane-mimetic environments (TFE).

-

Solvent A (Baseline): 10 mM Phosphate Buffer, pH 7.4.

-

Solvent B (Mimetic): 30% Trifluoroethanol (TFE) in buffer.[]

-

Concentration: 50 µM.

-

Path Length: 1 mm quartz cuvette.

-

Scan Range: 190–260 nm.[]

Expected Results:

-

Buffer: Strong negative band near 195-200 nm (Random Coil).[]

-

TFE:[] Emergence of double minima at 208 nm and 222 nm (Alpha-helix induction).[] Absence of this transition indicates a synthesis defect or aggregation.

Part 4: Analytical Methodologies (The "How-To")

High-Resolution Mass Spectrometry (HRMS)

Rationale: Standard ESI-MS often misses small mass shifts caused by deamidation or racemization.[] HRMS is required to resolve isotopic envelopes.[]

-

Instrument: Q-TOF or Orbitrap.[]

-

Ionization: ESI Positive Mode.

-

Key Setting: Soft ionization (low cone voltage) to prevent in-source fragmentation of the labile His-Ala bond.[]

-

Target Ion: [M+H]

= 822.37 (approx).[] Look for [M+2H]

RP-HPLC Purity Profiling

Challenge: HAEGTFT is hydrophilic. Standard C18 columns may result in early elution and poor peak shape. Solution: Use a "Polarembedded" C18 or a C12 column with ion-pairing agents.[]

Protocol:

-

Column: C18 AQ (Aqua) or Polar-C18, 3.5 µm, 4.6 x 150 mm.[]

-

Mobile Phase A: 0.1% TFA in Water (TFA is needed here for peak sharpness, even if the product is acetate).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[]

-

Gradient: 0% B to 30% B over 30 minutes. (Slow gradient required for resolving deletion sequences like des-Gly).[]

-

Detection: UV 214 nm (Amide bond) and 280 nm (Phe/His side chains).[]

Acetate Counter-Ion Determination

Rationale: You must quantify the "active peptide content." If the sample is 20% acetate by weight, your molar dosing will be incorrect.

Method: Ion Chromatography (IC) or HPLC-UV []

-

Column: Anion Exchange or C18 (specialized for organic acids).[]

-

Mobile Phase: 20 mM Phosphate Buffer, pH 2.5.

-

Detection: UV 210 nm.[]

-

Standard: Sodium Acetate calibration curve.

-

Calculation: % Acetate = (Conc_found / Conc_sample) * 100.[] Target: 10-15% w/w.

Part 5: Stability & Degradation Pathways[1]

The HAEGTFT sequence is chemically stable but biologically fragile.

-

DPP-4 Cleavage: The enzyme Dipeptidyl Peptidase-4 cleaves the N-terminal dipeptide (His-Ala).[][2] This is the primary degradation pathway in vivo.

-

Marker: Appearance of H-A fragment and EGTFT fragment.

-

-

Racemization: Histidine (Pos 1) is susceptible to racemization during synthesis or improper storage (high pH).[] D-His-HAEGTFT is biologically inactive.[]

-

Detection: Marfey’s Reagent derivatization followed by HPLC.[]

-

-

Diketeropiperazine Formation: Not common in this specific sequence due to the bulky Glu at position 3, but possible under extreme stress.

Part 6: Visualization & Workflows

Analytical Workflow Logic

This diagram outlines the decision tree for validating the HAEGTFT acetate structure.

Caption: Figure 1: Step-wise analytical decision matrix for HAEGTFT Acetate validation.

Degradation & Interaction Pathway

This diagram illustrates the biological fate of the peptide and its critical interaction points.

Caption: Figure 2: Biological interaction and enzymatic degradation mechanism by DPP-4.[]

References

-

Underwood, C. R., et al. (2010). Crystal structure of glucagon-like peptide-1 in complex with the extracellular domain of the glucagon-like peptide-1 receptor. Nature. Link[]

-

Runge, S., et al. (2008). Crystal structure of the ligand-bound glucagon-like peptide-1 receptor extracellular domain. Journal of Biological Chemistry. Link

-

Drucker, D. J. (2018).[] Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism.[] Link[]

-

US Pharmacopeia (USP). General Chapter <621> Chromatography. Link

-

Thermo Fisher Scientific. Peptide Analysis: Detection and quantification of GLP-1 analogs. Link

Sources

In Vitro Activity of HAEGTFT Acetate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the in vitro activity of HAEGTFT acetate, the N-terminal 1-7 fragment of Glucagon-Like Peptide-1 (GLP-1). As the scientific community continues to investigate the therapeutic potential of peptides, understanding the bioactivity of fragments like HAEGTFT is of paramount importance. This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the theoretical framework and practical methodologies for characterizing the in vitro effects of HAEGTFT acetate. We will delve into its presumed mechanism of action based on its origin from GLP-1, provide detailed protocols for key in vitro assays, and present illustrative data to guide experimental design and interpretation.

Introduction to HAEGTFT Acetate

HAEGTFT acetate is a synthetic peptide with the amino acid sequence His-Ala-Glu-Gly-Thr-Phe-Thr, provided as an acetate salt for improved stability and solubility. It represents the first seven amino acids of the N-terminus of the incretin hormone GLP-1.[1] GLP-1 is a critical regulator of glucose homeostasis, primarily by potentiating glucose-dependent insulin secretion from pancreatic β-cells.[2] The full-length GLP-1 (7-36)amide is a well-established therapeutic target for type 2 diabetes, with numerous agonists approved for clinical use.[3]

The study of GLP-1 fragments is crucial for understanding the structure-activity relationships of the parent hormone. The N-terminal region of GLP-1 is known to be critical for receptor activation.[4][5] Therefore, investigating the in vitro activity of HAEGTFT acetate can provide valuable insights into the minimal structural requirements for GLP-1 receptor (GLP-1R) interaction and signaling, and may reveal novel activities, such as partial agonism or antagonism.

Presumed Mechanism of Action: The GLP-1 Receptor Signaling Pathway

Given that HAEGTFT is a fragment of GLP-1, its in vitro activity is hypothesized to be mediated through the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR).[6] The canonical GLP-1R signaling pathway is primarily coupled to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[7]

Signaling Pathway Diagram:

Sources

- 1. Solubilization of active GLP-1 (7-36)amide receptors from RINm5F plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Signaling architecture of the glucagon-like peptide-1 receptor [jci.org]

- 7. axxam.com [axxam.com]

Technical Deep Dive: The HAEGTFT Motif

The N-Terminal Key to GLP-1 Receptor Activation

Executive Summary

The peptide sequence HAEGTFT (His-Ala-Glu-Gly-Thr-Phe-Thr) represents the N-terminal residues 7–13 of the bioactive hormone Glucagon-like peptide-1 (GLP-1) . In the context of incretin biology and therapeutic drug design, this specific heptapeptide motif serves as the critical receptor activation domain .

While the C-terminal region of GLP-1 is responsible for initial receptor capture (affinity), the HAEGTFT motif is responsible for the conformational switch that triggers intracellular signaling (efficacy). Furthermore, this sequence contains the specific proteolytic recognition site for Dipeptidyl Peptidase-4 (DPP-4) , making it the primary determinant of the hormone's metabolic instability (t1/2 < 2 minutes). Understanding the structural biology and enzymatic susceptibility of HAEGTFT is the foundational logic behind blockbuster therapeutics like Semaglutide and Liraglutide.

Structural Biology & Biochemistry

1.1 Sequence Analysis

The sequence HAEGTFT corresponds to residues 7 through 13 of the full-length GLP-1(7-36)amide.

| Position (GLP-1) | Amino Acid | Residue | Function / Characteristic |

| 7 | Histidine | His (H) | Critical for Activation. The free N-terminal amine and imidazole side chain form essential hydrogen bonds with the GLP-1R transmembrane domain. |

| 8 | Alanine | Ala (A) | DPP-4 Gatekeeper. The small side chain allows entry into the DPP-4 active site. Cleavage occurs after this residue. |

| 9 | Glutamic Acid | Glu (E) | Negatively charged. Stabilizes the disordered N-terminus through electrostatic interactions; conserved across GLP-1 paralogs. |

| 10 | Glycine | Gly (G) | Provides conformational flexibility, allowing the N-terminus to fold into the receptor's transmembrane pocket. |

| 11 | Threonine | Thr (T) | Polar residue contributing to hydrogen bonding networks within the receptor pocket. |

| 12 | Phenylalanine | Phe (F) | Hydrophobic anchor. Engages in pi-stacking or hydrophobic interactions within the receptor core. |

| 13 | Threonine | Thr (T) | Transition residue leading into the alpha-helical mid-region of the peptide. |

1.2 The "Two-Domain" Binding Mechanism

The interaction between HAEGTFT (GLP-1) and its receptor (GLP-1R) follows a "two-domain" model:

-

Step 1 (Anchor): The C-terminal alpha-helix of GLP-1 binds to the Extracellular Domain (ECD) of the receptor. This is a high-affinity, static interaction.

-

Step 2 (Activate): The N-terminal HAEGTFT motif, which is flexible/disordered in solution, folds and inserts itself deep into the Transmembrane Domain (TMD) core of the receptor. This insertion triggers the conformational change in the receptor that couples to the Gs-protein.

Mechanisms of Action[1]

2.1 Receptor Activation Pathway

Upon insertion of the HAEGTFT motif into the receptor core, the GLP-1R undergoes a structural rearrangement that permits the binding of the heterotrimeric G-protein (Gs). This leads to the exchange of GDP for GTP on the Gαs subunit, activating Adenylyl Cyclase (AC).

Caption: The HAEGTFT motif drives the second step of the two-domain binding model, directly triggering the Gs-coupled signaling cascade.

2.2 DPP-4 Enzymatic Inactivation

The therapeutic limitation of native GLP-1 is defined by the HAEGTFT sequence. The enzyme DPP-4 specifically recognizes N-terminal dipeptides where the second residue is Alanine (or Proline).[1][2][3]

-

Substrate: H is-A la-E glu-G ly...

-

Cleavage Site: Between Ala(8) and Glu(9).

-

Reaction: HAEGTFT...

HA (dipeptide) + EGTFT... (Inactive metabolite). -

Consequence: The remaining metabolite, GLP-1(9-36), binds the receptor with low affinity but cannot activate it (acting as a weak antagonist), effectively terminating the insulinotropic signal.

Caption: DPP-4 targets the peptide bond between Alanine-8 and Glutamic Acid-9, rendering the hormone inactive.[1][2]

Experimental Protocols

3.1 Protocol: Solid Phase Peptide Synthesis (SPPS) of HAEGTFT

Objective: Synthesize the HAEGTFT fragment for in vitro binding or stability studies.

Methodology:

-

Resin Selection: Use Wang resin (for C-terminal acid) or Rink Amide resin (if mimicking the amide nature, though HAEGTFT is internal). For the N-terminal fragment study, a C-terminal amide is often preferred to mimic the peptide bond continuity.

-

Coupling Strategy: Fmoc-protection strategy.

-

Activator: HBTU/DIEA or DIC/Oxyma (superior for preventing racemization of Histidine).

-

His Protection: Use Fmoc-His(Trt)-OH. The Trityl group prevents side-chain reactions.

-

-

Step-by-Step:

-

Load C-terminal Thr(tBu) onto resin.

-

Sequential deprotection (20% Piperidine/DMF) and coupling of Fmoc-Phe, Fmoc-Thr(tBu), Fmoc-Gly, Fmoc-Glu(OtBu), Fmoc-Ala.

-

Critical Step (His7): Couple Fmoc-His(Trt)-OH. Ensure temperature is controlled (<40°C) to minimize racemization of the Histidine alpha-carbon, which would destroy biological activity.

-

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

3.2 Protocol: DPP-4 Enzymatic Stability Assay

Objective: Quantify the half-life of HAEGTFT vs. modified analogs (e.g., H-Aib-EGTFT).

Workflow:

-

Preparation: Dissolve peptide (100 µM) in Tris-HCl buffer (pH 8.0) at 37°C.

-

Initiation: Add recombinant human DPP-4 enzyme (final conc. 10–50 ng/mL).

-

Sampling:

-

Take aliquots at t = 0, 5, 15, 30, 60, 120 mins.

-

Quench immediately with 1% TFA or 5% Acetic Acid to stop enzymatic activity.

-

-

Analysis (HPLC/MS):

-

Inject onto C18 Reverse Phase column.

-

Monitor: Disappearance of the intact parent peak (Mass = X) and appearance of the "EGTFT" fragment (Mass = X - 222 Da [Mass of HA]).

-

-

Calculation: Plot ln[concentration] vs. time to determine

and

3.3 Protocol: In Vitro cAMP Activation Assay

Objective: Verify the functional potency of the sequence.

System:

-

Cell Line: CHO-K1 or HEK293 stably expressing human GLP-1R.

-

Readout: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

Steps:

-

Seed cells (2,000 cells/well) in 384-well low-volume plates.

-

Prepare serial dilutions of Peptide (HAEGTFT-containing full length or fragment) in stimulation buffer (PBS + IBMX to inhibit phosphodiesterase).

-

Incubate cells with peptide for 30 minutes at RT.

-

Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

-

Read Fluorescence Resonance Energy Transfer (FRET) signal.

-

Data Analysis: Fit dose-response curve (4-parameter logistic) to calculate EC50.

References

-

Structural and Molecular Conservation of Glucagon-Like Peptide-1 and Its Receptor. Source: Frontiers in Endocrinology. URL:[Link]

-

Structure–Activity Relationship of GLP-1 and Analogs. Source: National Institutes of Health (PMC). URL:[Link]

-

DPP-4 Inhibition and the Path to Clinical Proof. Source: Frontiers in Endocrinology. URL:[Link]

-

Glucagon-Like Peptide-1 Receptor Ligand Interactions: Structural Cross Talk. Source: PLOS ONE. URL:[Link]

-

Design and Structure–Activity Relationships of GLP-1 Receptor Agonists. Source: MDPI Molecules. URL:[Link]

Sources

Methodological & Application

Comprehensive Application Note & In Vivo Protocol: HAEGTFT Acetate Administration in Rat Models

Mechanistic Rationale & Pharmacodynamics

HAEGTFT acetate (sequence: His-Ala-Glu-Gly-Thr-Phe-Thr) represents the highly conserved N-terminal 1-7 amino acid residues of Glucagon-Like Peptide-1 (GLP-1) [1]. While full-length GLP-1 (7-36) amide is a potent incretin hormone responsible for glucose-dependent insulin secretion, the truncated HAEGTFT fragment serves a distinct role in biochemical research. It functions primarily as a competitive inhibitor at the Glucagon Receptor (GCGR) and acts as a structural probe for the GLP-1 Receptor (GLP-1R) [2].

Causality in Experimental Design: When designing in vivo rat models, researchers must account for the N-terminal His-Ala motif. This specific sequence makes HAEGTFT highly susceptible to rapid proteolytic cleavage by Dipeptidyl Peptidase-4 (DPP-IV) [3]. If administered without a DPP-IV inhibitor, the peptide will degrade before reaching target hepatic or pancreatic receptors, yielding false-negative metabolic data. Furthermore, utilizing the acetate salt rather than the trifluoroacetate (TFA) salt is a critical choice; TFA can induce localized cellular toxicity and inflammation at the injection site, artificially elevating stress hormones (e.g., corticosterone) and confounding glucose tolerance readouts.

Fig 1. Pharmacodynamic signaling of HAEGTFT acetate at GCGR and GLP-1R interfaces.

Physicochemical Profile & Formulation

Proper reconstitution is the foundation of a self-validating experimental system. HAEGTFT is sparingly soluble in pure aqueous buffers but dissolves readily when a co-solvent strategy is employed.

Table 1: Quantitative Physicochemical Properties

| Parameter | Specification | Causality / Experimental Implication |

| Sequence | His-Ala-Glu-Gly-Thr-Phe-Thr | Contains the key GLP-1R binding domain [4]. |

| Molecular Weight | 821.84 g/mol (Acetate) | Must be factored into molarity calculations (C1V1=C2V2). |

| Solubility | DMSO (1-10 mg/mL); PBS (≥10 mg/mL) | Requires initial dissolution in DMSO before PBS dilution [3]. |

| Storage (Solid) | -80°C (2 years) | Prevents spontaneous peptide degradation and oxidation [1]. |

| Storage (Solution) | -20°C (1 month) | Aliquoting is mandatory to prevent freeze-thaw denaturation. |

Formulation Protocol:

-

Bring the lyophilized HAEGTFT acetate vial to room temperature in a desiccator to prevent condensation.

-

Add sterile, anhydrous DMSO to achieve a 10 mM stock solution. Vortex gently until completely clear.

-

Dilute the stock solution into sterile PBS (pH 7.2) to reach your target in vivo working concentration (typically 100-300 µg/kg body weight). Ensure the final DMSO concentration is <1% v/v to prevent vehicle-induced toxicity.

In Vivo Administration & IPGTT Workflow

To isolate the effects of HAEGTFT on hepatic glucose output and insulin secretion, an Intraperitoneal Glucose Tolerance Test (IPGTT) is the gold standard [5]. This protocol utilizes adult Sprague-Dawley rats (250-300g).

Establishing a Self-Validating System

A robust protocol must validate its own results. You must include three distinct cohorts:

-

Group A (Negative Control): Vehicle only (PBS + <1% DMSO). Establishes baseline handling stress and normal glucose clearance.

-

Group B (Experimental): HAEGTFT acetate + Sitagliptin (DPP-IV inhibitor).

-

Group C (Positive Control): Exendin-4 (GLP-1R agonist). Validates that the ELISA and blood collection methods are sensitive enough to detect incretin-mediated insulin spikes.

Step-by-Step Methodology

-

Acclimatization & Fasting: Fast the rats for 12 hours overnight. Reasoning: Fasting depletes liver glycogen stores, ensuring that the glucose challenge strictly measures real-time clearance and insulinotropic response rather than background metabolic noise.

-

DPP-IV Inhibition (T = -30 min): Administer Sitagliptin (10 mg/kg, IP) 30 minutes prior to the peptide. Reasoning: Pre-loads the system to neutralize circulating DPP-IV enzymes before the vulnerable HAEGTFT peptide is introduced.

-

Peptide Administration (T = -15 min): Administer HAEGTFT acetate (e.g., 200 µg/kg) via IP injection.

-

Glucose Challenge (T = 0 min): Inject a 2 g/kg D-glucose solution (IP).

-

Blood Sampling: Collect 100 µL of blood from the tail vein at designated intervals (See Table 2). Use EDTA-coated tubes containing Diprotin A (a protease inhibitor) to immediately halt ex vivo peptide degradation.

Fig 2. Step-by-step in vivo experimental workflow for rat IPGTT administration.

Data Collection & Downstream Analysis

Centrifuge the collected blood samples at 3,000 x g for 10 minutes at 4°C to separate plasma. Plasma must be flash-frozen in liquid nitrogen and stored at -80°C until ELISA analysis.

Table 2: IPGTT Blood Sampling & Analysis Schedule

| Timepoint | Action | Primary Biomarker Analyzed | Expected HAEGTFT Effect vs Vehicle |

| -15 min | Baseline Bleed | Fasting Glucose / Insulin | Normal baseline |

| 0 min | Glucose Injection | N/A | N/A |

| 15 min | Peak Absorption Bleed | 1st Phase Insulin Secretion | Blunted glucagon response; altered insulin |

| 30 min | Clearance Bleed | Glucose / Glucagon | Enhanced glucose clearance |

| 60 min | Recovery Bleed | Glucose | Return toward baseline |

| 120 min | Terminal Bleed | Glucose | Full baseline restoration |

Data Interpretation: Because HAEGTFT acts as a GCGR inhibitor, researchers should expect to see a suppression of compensatory hepatic glucose output, leading to a moderately lower Area Under the Curve (AUC) for blood glucose compared to the vehicle control during the IPGTT [5].

References

-

The Xenopus proglucagon gene encodes novel GLP-1-like peptides with insulinotropic properties Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

Intra-islet glucagon confers β-cell glucose competence for first-phase insulin secretion and favors GLP-1R stimulation by exogenous glucagon Source: ResearchGate / Journal of Biological Chemistry URL:[Link]

Application Notes and Protocols: Utilizing Fluorescent Analogs for Cellular Glucose Uptake Assays

Introduction

The study of cellular glucose metabolism is fundamental to understanding a vast array of physiological and pathological processes, from insulin resistance in type 2 diabetes to the metabolic reprogramming that characterizes cancer, often termed the Warburg effect.[1] A critical initial step in glucose metabolism is its transport across the plasma membrane, a process mediated by specific transporter proteins.[1] Consequently, the accurate measurement of glucose uptake is a cornerstone of metabolic research, providing invaluable insights for basic science and drug development.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of fluorescent glucose analogs in cellular glucose uptake assays. While the topic was specified as "HAEGTFT acetate," our extensive review of scientific literature and chemical databases did not identify a compound by this name associated with glucose uptake assays. We surmise this may be a typographical error and will therefore focus this guide on the most widely used and well-characterized fluorescent glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) .[2][3] This probe has become a staple in the field, enabling the direct monitoring of glucose transport in living cells across various platforms, including fluorescence microscopy, high-throughput plate-based assays, and flow cytometry.[4][5]

Herein, we will not only provide detailed, step-by-step protocols but also delve into the underlying scientific principles, the causality behind experimental choices, and critical validation steps to ensure the integrity of your data.

Scientific Background: The Machinery of Glucose Transport

Glucose, being a hydrophilic molecule, cannot freely diffuse across the lipid bilayer of the cell membrane. Its entry is facilitated by two main families of transport proteins:

-

Glucose Transporters (GLUTs): These are facilitative transporters that move glucose down its concentration gradient. There are 14 known GLUT isoforms (GLUT1-14) with distinct tissue distributions and kinetic properties. For instance, GLUT1 is ubiquitously expressed and responsible for basal glucose uptake, while GLUT4 is the primary insulin-responsive transporter in skeletal muscle and adipose tissue.[6]

-

Sodium-Glucose Cotransporters (SGLTs): These are secondary active transporters that move glucose against its concentration gradient by coupling its transport to the influx of sodium ions. SGLTs are predominantly found in the intestine and kidneys.[1]

The Insulin Signaling Pathway and GLUT4 Translocation

A key application of glucose uptake assays is the study of insulin signaling. In insulin-sensitive tissues like muscle and fat, insulin binding to its receptor triggers a complex signaling cascade.[6][7] This pathway, primarily through the activation of Akt (Protein Kinase B), promotes the translocation of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane.[6][7] The subsequent fusion of these vesicles with the membrane increases the number of GLUT4 transporters at the cell surface, thereby enhancing glucose uptake from the bloodstream.[6][7]

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Principle of the 2-NBDG Glucose Uptake Assay

The 2-NBDG assay leverages a fluorescently-labeled deoxyglucose analog to visualize and quantify glucose transport.[4]

-

Uptake: 2-NBDG, mimicking glucose, is transported into the cell primarily through GLUT transporters.[8]

-

Phosphorylation and Trapping: Once inside the cell, 2-NBDG is phosphorylated by hexokinase at the 6-position, forming 2-NBDG-6-phosphate (2-NBDG-6P).[8] This phosphorylated form cannot be further metabolized in the glycolytic pathway and, due to its negative charge, is trapped within the cell.[8]

-

Fluorescence Detection: The intracellular accumulation of 2-NBDG-6P results in a fluorescent signal (Excitation/Emission ≈ 485/535 nm) that is proportional to the rate of glucose uptake.[9] This signal can be measured using various instruments.

Critical Considerations and Assay Validation

While 2-NBDG is a powerful tool, it's crucial to acknowledge its limitations and incorporate rigorous controls for data validation. The bulky NBD group significantly alters the molecule's structure compared to glucose.[10][11] Some studies have raised concerns that 2-NBDG uptake may not perfectly reflect transporter activity and could, in some cell types, occur via transporter-independent mechanisms.[10][11][12]

Therefore, a self-validating experimental design is essential:

-

Competitive Inhibition: The specificity of 2-NBDG uptake should be confirmed by performing a competition assay with an excess of unlabeled D-glucose. A significant reduction in 2-NBDG fluorescence in the presence of D-glucose indicates transporter-mediated uptake.[2]

-

Inhibitor Controls: Use known inhibitors of glucose transport, such as Cytochalasin B (a potent GLUT inhibitor), as a negative control to determine the background signal or non-specific uptake.

-

Cell Viability: It is important to ensure that experimental treatments do not affect cell viability, which would confound the interpretation of uptake results. A viability dye like Propidium Iodide (PI) can be used, especially in flow cytometry, to exclude dead cells from the analysis.[9][13]

Experimental Protocols

Here we provide detailed protocols for three common applications. Note that optimal conditions, such as cell seeding density and incubation times, may vary depending on the cell type and should be empirically determined.[9]

General Reagent Preparation

-

2-NBDG Stock Solution (10 mg/mL or ~30 mM): Supplied as a solution in ethanol or as a powder to be dissolved in DMSO or ethanol.[1][9] Store protected from light at -20°C.

-

Glucose-Free Medium: Use a glucose-free version of your standard culture medium (e.g., glucose-free DMEM) for the starvation and incubation steps. This is critical to prevent competition from glucose in the medium.[14]

-

Wash Buffer: Phosphate-Buffered Saline (PBS) or a balanced salt solution like Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.[15]

Caption: General experimental workflow for a 2-NBDG glucose uptake assay.

Protocol 1: Qualitative Glucose Uptake by Fluorescence Microscopy

This method is ideal for visualizing differences in glucose uptake between treatment groups at the single-cell level.

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

Fluorescence microscope with FITC/GFP filter set

-

Reagents as listed under "General Reagent Preparation"

Procedure:

-

Cell Seeding: Seed cells on an appropriate imaging plate and allow them to adhere overnight.

-

Treatment: Treat cells with your compounds of interest (e.g., insulin, inhibitors) for the desired duration.

-

Glucose Starvation: Gently wash the cells twice with warm PBS. Replace the medium with pre-warmed glucose-free medium and incubate for 30-60 minutes at 37°C.[14]

-

2-NBDG Incubation: Prepare a working solution of 50-200 µM 2-NBDG in glucose-free medium.[16] Remove the starvation medium and add the 2-NBDG working solution. Incubate for 15-60 minutes at 37°C, protected from light.[14]

-

Stop and Wash: To stop the uptake, aspirate the 2-NBDG solution and immediately wash the cells three times with ice-cold PBS.[13]

-

Imaging: Add fresh PBS or imaging buffer to the cells. Immediately visualize the cells using a fluorescence microscope. Capture images using identical settings for all experimental groups.

Protocol 2: Quantitative Glucose Uptake by Fluorescence Plate Reader

This protocol is suitable for higher-throughput screening of compounds that modulate glucose uptake.

Materials:

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader (Ex/Em = 485/535 nm)

-

Reagents as listed under "General Reagent Preparation"

Procedure:

-

Cell Seeding: Seed 1x10⁴ – 5x10⁴ cells per well in a 96-well black, clear-bottom plate and culture overnight.[1][9]

-

Treatment: The next day, remove the culture medium and treat the cells with your experimental compounds or vehicle control in 100 µL of glucose-free culture medium.

-

Glucose Starvation (Optional but recommended): Incubate for 30-60 minutes at 37°C.

-

2-NBDG Incubation: Add 2-NBDG to a final concentration of 100-200 µg/mL (approximately 300-600 µM) to each well.[9] Incubate for an optimized period (e.g., 30 minutes) at 37°C.

-

Stop and Wash: Terminate the assay by removing the 2-NBDG solution and washing the wells 2-3 times with 200 µL of ice-cold PBS.

-

Measurement: Add 100 µL of PBS or a cell lysis buffer to each well. Read the fluorescence on a microplate reader.

Protocol 3: Single-Cell Analysis by Flow Cytometry

Flow cytometry provides quantitative data on a per-cell basis, allowing for the analysis of heterogeneous population responses.

Materials:

-

Flow cytometer with a 488 nm laser and a FITC/GFP emission filter (e.g., 530/30 nm).[8]

-

FACS tubes or a 96-well V-bottom plate

-

Reagents as listed under "General Reagent Preparation"

Procedure:

-

Cell Culture and Treatment: Grow cells in appropriate culture plates (e.g., 6-well or 12-well plates) and apply treatments as required.

-

Glucose Starvation: Wash cells with PBS and incubate in glucose-free medium for 30-60 minutes.[14]

-

2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-300 µM.[2][14] Incubate for 20-30 minutes at 37°C.[14]

-

Cell Harvesting:

-

Suspension cells: Transfer cells directly to FACS tubes.

-

Adherent cells: Wash with cold PBS, then detach cells using a gentle cell dissociation reagent (e.g., TrypLE) or cell scraper.

-

-

Stop and Wash: Wash the cells twice by centrifuging (e.g., 400 x g for 5 minutes) and resuspending in ice-cold PBS.[14]

-

Analysis: Resuspend the final cell pellet in FACS buffer (e.g., PBS with 1% BSA). Analyze on a flow cytometer, collecting data from at least 10,000 single-cell events.[13] The Mean Fluorescence Intensity (MFI) is directly proportional to the glucose uptake.[14]

Data Presentation and Interpretation

Quantitative data from plate reader or flow cytometry experiments should be summarized for clarity.

| Parameter | Plate Reader Assay | Flow Cytometry Assay |

| Primary Output | Relative Fluorescence Units (RFU) | Mean Fluorescence Intensity (MFI) |

| Normalization | Blank-subtracted RFU | MFI of treated vs. control cells |

| Negative Control | Wells with GLUT inhibitor (e.g., Cytochalasin B) | Cells treated with GLUT inhibitor |

| Specificity Control | Competition with excess D-glucose | Competition with excess D-glucose |

| Data Analysis | Calculate fold change over vehicle control | Calculate fold change or % of control MFI |

Interpreting Results:

-

An increase in fluorescence (RFU or MFI) compared to the basal control indicates stimulated glucose uptake.

-

A decrease in fluorescence compared to the basal control indicates inhibited glucose uptake.

-

The fluorescence signal in the presence of a GLUT inhibitor or excess D-glucose represents the non-specific background and should be significantly lower than the specific signal.

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background Signal | Incomplete washing; Autofluorescence; 2-NBDG concentration too high. | Increase the number and volume of wash steps; Include an unstained cell control; Titrate 2-NBDG to find the optimal concentration with the best signal-to-noise ratio. |

| Low or No Signal | Low GLUT expression in cell line; Insufficient incubation time; 2-NBDG degradation. | Use a positive control cell line known to express GLUTs (e.g., Jurkat, L929); Optimize incubation time (can range from 5 min to several hours)[9][10]; Protect 2-NBDG from light and avoid repeated freeze-thaw cycles.[16] |

| High Well-to-Well Variability | Inconsistent cell numbers; Edge effects in the plate; Incomplete washing. | Use a cell counting method to ensure consistent seeding; Avoid using the outer wells of the plate or fill them with PBS; Automate washing steps if possible. |

| Results not consistent with literature | Transporter-independent uptake of 2-NBDG in your specific cell model.[10][11] | Rigorously validate with competition and inhibition controls; Consider using an alternative method, such as a radiolabeled 2-deoxyglucose ([³H]-2DG) assay, for confirmation.[10] |

References

-

Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. PubMed. Available at: [Link]

-

Flow Cytometric Method of Estimation of Glucose Uptake Using 2NBDG. Biocompare. Available at: [Link]

-

Glucose (2-NBDG) uptake assay. Bio-protocol. Available at: [Link]

-

Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines. PMC. Available at: [Link]

-

Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. PubMed. Available at: [Link]

-

Validation studies of a fluorescent method to measure placental glucose transport in mice. Placenta. Available at: [Link]

-

Glucose Uptake Assay Kit-Blue. Dojindo Molecular Technologies. Available at: [Link]

-

Bioluminescent-based imaging and quantification of glucose uptake in vivo. Nature Methods. Available at: [Link]

-

Turn-on fluorescent glucose transport bioprobe enables wash-free real-time monitoring of glucose uptake activity in live cells and small organisms. RSC Chemical Biology. Available at: [Link]

-

Development of high-throughput quantitative assays for glucose uptake in cancer cell lines. PubMed. Available at: [Link]

-

Acetate Promotes T Cell Effector Function during Glucose Restriction. PMC. Available at: [Link]

-

Uptake of 2-NBDG as a method to monitor therapy response in breast cancer cell lines. PubMed. Available at: [Link]

-

High-Throughput Screening for Chemical Inhibitors of Histone Acetyltransferase. Stanford University. Available at: [Link]

-

Regulation of exogenous and endogenous glucose metabolism by insulin and acetoacetate in the isolated working rat heart. A three tracer study of glycolysis, glycogen metabolism, and glucose oxidation. PubMed. Available at: [Link]

-

ICSC 0367 - ETHYL ACETATE. International Labour Organization. Available at: [Link]

-

Molecular Mechanisms for the Regulation of Insulin-Stimulated Glucose Uptake by Small Guanosine Triphosphatases in Skeletal Muscle and Adipocytes. MDPI. Available at: [Link]

-

The uptake rate of 2-NBDG in HaCat cells and HepG2 cells when treated with acitretin... ResearchGate. Available at: [Link]

-

Ethyl Acetate: A Sweet-Smelling Safety Hazard. VelocityEHS. Available at: [Link]

-

Ethyl Acetate | CH3COOC2H5. PubChem. Available at: [Link]

-

Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters. bioRxiv. Available at: [Link]

-

High-Throughput Screening: Update on Practices and Success. ResearchGate. Available at: [Link]

-

DMH1 Increases Glucose Metabolism through Activating Akt in L6 Rat Skeletal Muscle Cells. PLOS One. Available at: [Link]

-

Glucose uptake – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of high-throughput quantitative assays for glucose uptake in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-NBD-Glucose, Fluorescent glucose uptake probe (CAS 186689-07-6) | Abcam [abcam.com]

- 5. High Throughput Screening (HTS) | AAT Bioquest [aatbio.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Molecular Mechanisms for the Regulation of Insulin-Stimulated Glucose Uptake by Small Guanosine Triphosphatases in Skeletal Muscle and Adipocytes [mdpi.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. content.abcam.com [content.abcam.com]

- 10. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 14. biocompare.com [biocompare.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

Application Notes & Protocols for Studying Insulin Secretion with a GLP-1 Receptor Agonist

A Senior Application Scientist's Guide to Utilizing GLP-1 Receptor Agonists in Diabetes Research

Note on "HAEGTFT Acetate": The term "HAEGTFT acetate" does not correspond to a recognized compound in the current scientific literature. The amino acid sequence H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp- is the N-terminus of the native human Glucagon-Like Peptide-1 (GLP-1). It is highly probable that the query refers to a GLP-1 receptor agonist. This guide will focus on a well-characterized and widely used GLP-1 receptor agonist, Exendin-4 , as a representative tool for studying insulin secretion.

Introduction: The Role of GLP-1 Receptor Agonists in Insulin Secretion

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from the gut in response to nutrient intake. It plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin secretion from pancreatic β-cells.[1][2] However, native GLP-1 has a very short half-life, being rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[2] This limitation led to the development of DPP-4 resistant GLP-1 receptor agonists, such as Exendin-4, which are valuable tools for both therapeutic and research applications.[2][3][4]

Exendin-4, originally isolated from the saliva of the Gila monster, is a potent GLP-1 receptor agonist that shares significant sequence homology with human GLP-1 and is resistant to DPP-4 degradation.[5] This property allows for sustained activation of the GLP-1 receptor, making it an ideal compound for studying the signaling pathways and physiological effects of incretins on insulin secretion.

Mechanism of Action: How GLP-1 Receptor Agonists Stimulate Insulin Secretion

GLP-1 receptor agonists like Exendin-4 exert their effects by binding to the GLP-1 receptor (GLP-1R) on pancreatic β-cells.[3][4] The GLP-1R is a G-protein coupled receptor (GPCR).[4][6] Upon agonist binding, the receptor couples to a stimulatory G-protein (Gαs), which activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels.[6]

The elevated cAMP activates two main downstream signaling pathways:

-

Protein Kinase A (PKA) Pathway: cAMP activates PKA, which in turn phosphorylates various substrates involved in insulin granule exocytosis.

-

Exchange Protein Directly Activated by cAMP (Epac) Pathway: cAMP also activates Epac, particularly Epac2A in β-cells, which plays a crucial role in mobilizing intracellular calcium stores and enhancing the sensitivity of the exocytotic machinery to calcium.[7]

Crucially, the insulinotropic effect of GLP-1 receptor agonists is glucose-dependent . This means that they significantly potentiate insulin secretion only in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia.[4][8]

Signaling Pathway of GLP-1 Receptor Activation

Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.

Application in Research

Exendin-4 is a versatile tool for a wide range of research applications, including:

-

In vitro studies: Investigating the molecular mechanisms of insulin secretion in pancreatic β-cell lines (e.g., MIN6, INS-1, EndoC-βH1) and isolated pancreatic islets from rodents and humans.[5][9][10][11]

-

In vivo studies: Examining the effects of GLP-1 receptor activation on glucose tolerance, insulin sensitivity, and β-cell mass in animal models of diabetes and obesity.

-

Drug discovery: Screening for novel compounds that modulate the GLP-1 signaling pathway.

Detailed Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol provides a step-by-step guide for performing a GSIS assay to evaluate the effect of Exendin-4 on insulin secretion from pancreatic β-cells or isolated islets.

Materials and Reagents

-

Cell Line/Islets: MIN6 cells, INS-1 cells, or isolated pancreatic islets.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS, penicillin/streptomycin, and other required supplements.

-

Krebs-Ringer Bicarbonate Buffer (KRB):

-

115 mM NaCl

-

5 mM KCl

-

24 mM NaHCO₃

-

2.5 mM CaCl₂

-

1 mM MgCl₂

-

10 mM HEPES

-

0.1% Bovine Serum Albumin (BSA)

-

Adjust pH to 7.4

-

-

Glucose Solutions: Prepare stock solutions of D-glucose in KRB to achieve final concentrations for basal (e.g., 2.8 mM) and stimulatory (e.g., 16.7 mM or 28 mM) conditions.

-

Exendin-4 Stock Solution: Prepare a 100 µM stock solution of Exendin-4 in sterile water or a suitable buffer and store at -20°C. Further dilutions should be made in KRB on the day of the experiment.

-

Insulin ELISA Kit: For quantification of secreted insulin.

Experimental Workflow

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Step-by-Step Procedure

-

Cell/Islet Preparation:

-

For cell lines: Seed cells in a 24-well plate at an appropriate density to reach 80-90% confluency on the day of the assay.

-

For islets: Culture isolated islets in suspension for 24-48 hours before the assay. On the day of the assay, hand-pick islets of similar size (typically 10-15 islets per condition).

-

-

Pre-incubation (Starvation):

-

Gently wash the cells/islets twice with KRB containing a low glucose concentration (e.g., 2.8 mM).

-

Pre-incubate the cells/islets in low-glucose KRB for 1-2 hours at 37°C to allow them to return to a basal state of insulin secretion.

-

-

Basal Insulin Secretion:

-

Remove the pre-incubation buffer.

-

Add fresh low-glucose KRB (2.8 mM) and incubate for 1 hour at 37°C.

-

At the end of the incubation, collect the supernatant and store it at -20°C for insulin measurement. This represents the basal insulin secretion.

-

-

Stimulated Insulin Secretion:

-

Gently wash the cells/islets twice with low-glucose KRB.

-

Add KRB containing a high glucose concentration (e.g., 16.7 mM or 28 mM) with or without different concentrations of Exendin-4 (e.g., 1 nM, 10 nM, 100 nM).

-

Include appropriate controls:

-

Low glucose (basal)

-

High glucose alone

-

High glucose + Exendin-4

-

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant and store it at -20°C for insulin measurement.

-

-

Insulin Quantification:

-

Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the secreted insulin values to the total protein content or DNA content of the cells/islets in each well.

-

Calculate the stimulation index (SI) as the fold-increase in insulin secretion under stimulatory conditions compared to basal conditions:

-

SI = (Insulin secreted at high glucose) / (Insulin secreted at low glucose)

-

-

Compare the SI of cells treated with high glucose alone to those treated with high glucose and Exendin-4.

-

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Cell Line | MIN6, INS-1, EndoC-βH1 | Choose a cell line appropriate for your research question. |

| Basal Glucose | 2.8 - 5.5 mM | Represents fasting glucose levels. |

| Stimulatory Glucose | 16.7 - 28 mM | Represents post-prandial glucose levels. |

| Exendin-4 Concentration | 1 - 100 nM | A dose-response curve is recommended to determine the optimal concentration.[10][12] |

| Incubation Time | 1 - 2 hours | For static incubation assays. |

| Expected Outcome | Potentiation of glucose-stimulated insulin secretion | Exendin-4 should significantly increase insulin secretion in the presence of high glucose compared to high glucose alone.[11] |

Troubleshooting and Considerations

-

High Basal Secretion: This could be due to cell stress or over-confluency. Ensure gentle handling of cells and optimize seeding density.

-

Low Stimulation Index: This may indicate poor cell health or suboptimal glucose concentrations. Verify the viability of your cells/islets and test a range of stimulatory glucose concentrations.

-

Variability between Replicates: Ensure accurate pipetting and consistent cell numbers/islet sizes across all conditions.

-

Cell Line Passage Number: Use cells at a low passage number, as high passage numbers can lead to a loss of insulin secretion capacity.

References

- Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC. (n.d.).

- GLP-1 receptor agonist - Wikipedia. (n.d.).

- GLP-1 Agonist Mechanism of Action: How They Work - Bolt Pharmacy. (2026, January 12).

- Understanding GLP-1 receptor agonists and their impact on drug discovery. (2025, December 15).

- GLP-1 Agonists: What They Are, How They Work & Side Effects - Cleveland Clinic. (2023, July 3).

- Development of an optimized 5-stage protocol for the in vitro preparation of insulin-secreting cells from mouse ES cells - NIH. (2015, March 7).

- In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC. (n.d.).

- (PDF) Protocol to measure insulin secretion dynamics from single mouse islets using a microfluidic fluorescence anisotropy immunoassay - ResearchGate. (2026, January 8).

- A handbook for making insulin-secreting β cells | Research Communities by Springer Nature. (2021, August 9).

- Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. - Merck Millipore. (2021, August 20).

- High dosage of Exendin-4 increased early insulin secretion in differentiated beta cells from mouse embryonic stem cells - PubMed. (2010, May 15).

- Insulin Secretion Assay - Human Cell Design. (n.d.).

- β cell acetate production and release are negligible - PMC. (2024, April 12).

- Exendin-4 Improves Yield and Function of Isolated Pre- Weaned Porcine Islets. (2018, September 4).

- Exendin-4 - GLP-1 Receptor Agonist for Metabolic Research | APExBIO. (n.d.).

- Exendin 4 controls insulin production in rat islet beta cells predominantly by potentiation of glucose-stimulated proinsulin biosynthesis at the translational level - PubMed. (2006, December 15).

- Systemic Acetate Is a Potential Biomarker of Metabolic Health and Therapeutic Response: A Pilot Cross-Sectional Investigation. (2024, August 15).

- The Short-Chain Fatty Acid Acetate in Body Weight Control and Insulin Sensitivity - PMC. (n.d.).

- Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - Frontiers. (2020, November 11).

- Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies - MDPI. (2024, July 24).

- Management of Hyperglycaemia by Ethyl Acetate Extract of Balanites aegyptiaca (Desert Date) - MDPI. (2015, August 7).

- Epac2A Makes a New Impact in β-Cell Biology - PMC - NIH. (n.d.).

Sources

- 1. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]

- 3. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 4. GLP-1 Agonist Mechanism of Action: How They Work [boltpharmacy.co.uk]

- 5. apexbt.com [apexbt.com]

- 6. mdpi.com [mdpi.com]

- 7. Epac2A Makes a New Impact in β-Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High dosage of Exendin-4 increased early insulin secretion in differentiated beta cells from mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 12. Exendin 4 controls insulin production in rat islet beta cells predominantly by potentiation of glucose-stimulated proinsulin biosynthesis at the translational level - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Solid-Phase Synthesis of the Heptapeptide HAEGTFT (His-Ala-Glu-Gly-Thr-Phe-Thr)

An Application Note for Researchers and Scientists

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of the heptapeptide H-His-Ala-Glu-Gly-Thr-Phe-Thr-OH using Fmoc/tBu-based solid-phase peptide synthesis (SPPS). The document outlines the strategic selection of resin, protecting groups, and coupling reagents, offering detailed, step-by-step instructions from initial resin loading to final peptide cleavage and purification. The causality behind critical experimental choices is explained to empower researchers with the ability to adapt and troubleshoot the synthesis. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Introduction and Synthesis Strategy

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, remains the cornerstone of modern peptide production for research and therapeutic applications.[1] Its primary advantage lies in the covalent attachment of the growing peptide chain to an insoluble resin, which simplifies the purification process by allowing excess reagents and soluble by-products to be removed by simple filtration and washing.[2]

This protocol employs the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) / tert-Butyl (tBu) orthogonal protection strategy.[3][4] The Nα-amino group is temporarily protected by the base-labile Fmoc group, while amino acid side chains are protected by acid-labile groups such as tBu and Trityl (Trt).[5] This orthogonality ensures that side-chain protecting groups remain intact during the iterative Nα-Fmoc deprotection steps, preventing unwanted side reactions.[4]

Strategic Choices for HAEGTFT Synthesis:

-

Resin: 2-Chlorotrityl chloride (2-CTC) resin is selected to yield a C-terminal carboxylic acid upon cleavage.[6] This resin is highly acid-labile, allowing the peptide to be cleaved under mild acidic conditions, which minimizes potential side reactions.

-

Side-Chain Protection:

-

His(Trt): The bulky Trityl group provides robust protection for the imidazole side chain of Histidine.[7]

-

Glu(OtBu): The side-chain carboxyl group of Glutamic acid is protected as a tert-butyl ester.[8][9]

-

Thr(tBu): The side-chain hydroxyl group of Threonine is protected as a tert-butyl ether.[10][11]

-

-

Coupling Chemistry: Activation of amino acids is achieved using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a tertiary base, N,N-Diisopropylethylamine (DIPEA). This method is known for its high efficiency and rapid reaction times.[12]

The overall workflow is depicted below.

Materials and Reagents

Proper preparation and quality of reagents are critical for a successful synthesis. Use only peptide synthesis-grade solvents.

| Reagent | Abbreviation | MW ( g/mol ) | Purpose |

| 2-Chlorotrityl chloride Resin | 2-CTC Resin | - | Solid support for peptide assembly, yields C-terminal acid.[6] |

| Fmoc-Thr(tBu)-OH | - | 397.46 | First amino acid to be loaded onto the resin.[11] |

| Fmoc-Phe-OH | - | 387.44 | Amino acid for chain elongation. |

| Fmoc-Gly-OH | - | 297.30 | Amino acid for chain elongation. |

| Fmoc-Glu(OtBu)-OH | - | 425.47 | Amino acid with side-chain protection for elongation.[9] |

| Fmoc-Ala-OH | - | 311.34 | Amino acid for chain elongation. |

| Fmoc-His(Trt)-OH | - | 619.72 | Amino acid with side-chain protection for elongation.[7] |

| N,N-Dimethylformamide | DMF | 73.09 | Primary solvent for washing, deprotection, and coupling reactions.[1] |

| Dichloromethane | DCM | 84.93 | Solvent for resin swelling and washing.[1] |

| Piperidine | - | 85.15 | Base for removing the Nα-Fmoc protecting group.[5] |

| N,N-Diisopropylethylamine | DIPEA | 129.24 | Base for amino acid activation and first amino acid loading.[12] |